molecular formula C11H17NO2 B13969977 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid CAS No. 779295-10-2

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

Cat. No.: B13969977
CAS No.: 779295-10-2
M. Wt: 195.26 g/mol
InChI Key: HZHBNTZILDILHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes an amino group and a carboxylic acid group attached to an octahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of amino and carboxylic acid functional groups. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures and pressures to ensure the selective addition of hydrogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: Known for its use in herbicides and as a reagent in organic synthesis.

    Indole derivatives: Widely studied for their biological activities and applications in drug development.

Uniqueness

3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups

Properties

CAS No.

779295-10-2

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H17NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h6-7,9-10H,1-5,12H2,(H,13,14)

InChI Key

HZHBNTZILDILHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(C(CC2C1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.